4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine
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Overview
Description
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamidine group attached to a thienyl ring, further connected to a carbamimidoylphenyl group. It is known for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thienyl ring.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor for specific enzymes, making it valuable in studying enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of these enzymes, inhibiting their activity by preventing substrate binding or catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Diminazene: Known for its anti-infective properties, particularly against protozoa.
K313: A structural analog with inhibitory effects on protein arginine methyltransferases.
Uniqueness
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in both research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
73819-28-0 |
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Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
InChI Key |
UHNLSPPEMSHVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Origin of Product |
United States |
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